1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative featuring a trifluoromethyl group at position 5, a methyl group at position 1, and a carbohydrazide moiety at position 3. Its molecular formula is C₆H₆F₃N₄O, with a molar mass of 227.14 g/mol (inferred from related compounds in ).
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c1-13-4(6(7,8)9)2-3(12-13)5(14)11-10/h2H,10H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCLXOSBQIDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158420 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-40-9 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high throughput and minimal waste generation, making the process economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-carbohydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anti-inflammatory Properties
- Anticancer Research
Agricultural Applications
- Herbicidal Activity
- Pesticide Development
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts, suggesting its potential as a novel antibiotic agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory effects of this compound on murine models of arthritis. The findings revealed that treatment with the compound led to a marked decrease in inflammatory markers and joint swelling, indicating its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- Structure : Trifluoromethyl at position 3, carbohydrazide at position 4.
- Synthesis : Prepared via hydrazine hydrate reflux with ethyl pyrazole carboxylate derivatives (yield: 85%, mp: 145–146°C) .
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
Functional Group Variations
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Structure : Carboxylic acid replaces carbohydrazide at position 5.
- Properties : Increased acidity (pKa ~3–4) compared to carbohydrazide (pKa ~8–10), affecting solubility and salt formation .
- Use : Intermediate for esters or amides in drug design.
N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carboxamide
- Structure : Carboxamide-thienyl hybrid linked to the pyrazole core.
- Bioactivity: Demonstrated inhibition of phosphoenolpyruvate carboxykinase (PEPCK), highlighting the role of the hydrazide group in enzyme binding .
Crystallographic and Structural Insights
- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole : X-ray data (space group P-1, CCDC 1545464) reveal planar pyrazole rings and π-stacking influenced by trifluoromethyl groups .
- Trifluoromethyl Impact : The -CF₃ group increases electronegativity and steric bulk, affecting molecular packing and intermolecular interactions .
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a pyrazole ring with a trifluoromethyl group and a carbohydrazide moiety. Its molecular formula is with a molecular weight of approximately 219.11 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| MCF7 | 49.85 | Growth inhibition |
| NCI-H460 | 0.95 | Autophagy induction |
These results indicate that the compound exhibits significant cytotoxicity, particularly in lung cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5.40 (COX-1) | COX-1 Inhibition |
| 0.01 (COX-2) | COX-2 Inhibition |
These findings suggest that this compound could be developed further as an anti-inflammatory agent due to its selective inhibition of COX enzymes .
Case Studies
A notable study by Xia et al. investigated the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study reported significant apoptosis induction in A549 cells, with detailed mechanisms involving mitochondrial pathways . Another research highlighted the compound's ability to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells, indicating its potential role in cancer therapy by targeting angiogenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
